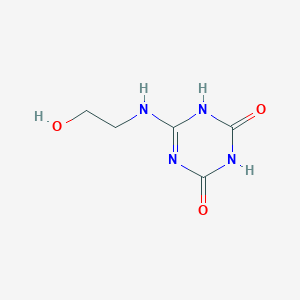
N-(2-Hydroxyethyl)ammelide
概要
説明
N-(2-Hydroxyethyl)ammelide is a chemical compound with the molecular formula C5H8N4O3. It is a derivative of ammelide, which is a hydrolysis product of melamine. This compound is characterized by the presence of a hydroxyethyl group attached to the nitrogen atom of the ammelide structure. It is primarily used in scientific research and has various applications in chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Hydroxyethyl)ammelide typically involves the reaction of ammelide with ethylene oxide or ethylene glycol under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a base or an acid, to facilitate the addition of the hydroxyethyl group to the ammelide molecule.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. The process involves continuous monitoring and control to ensure high yield and purity of the final product. The use of advanced reactors and separation techniques, such as distillation and crystallization, further enhances the efficiency of the production process.
化学反応の分析
Types of Reactions: N-(2-Hydroxyethyl)ammelide undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The hydroxyethyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Halogenating agents like thionyl chloride or alkylating agents like alkyl halides are used for substitution reactions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
科学的研究の応用
N-(2-Hydroxyethyl)ammelide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules. It is also used in studying reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
作用機序
The mechanism of action of N-(2-Hydroxyethyl)ammelide involves its interaction with specific molecular targets and pathways. The hydroxyethyl group enhances its solubility and reactivity, allowing it to participate in various biochemical processes. It can interact with enzymes and receptors, modulating their activity and leading to desired biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
N-(2-Hydroxyethyl)ammelide can be compared with other similar compounds, such as:
Ammelide: Lacks the hydroxyethyl group, making it less soluble and reactive.
N-(2-Hydroxyethyl)maleimide: Contains a maleimide group instead of the ammelide structure, leading to different chemical and biological properties.
N-(2-Hydroxyethyl)cinnamamide: Contains a cinnamamide group, which imparts different biological activities and applications.
Uniqueness: this compound is unique due to its specific structure, which combines the properties of ammelide and the hydroxyethyl group
By understanding the detailed properties and applications of this compound, researchers can explore its full potential in scientific and industrial contexts.
特性
IUPAC Name |
6-(2-hydroxyethylamino)-1H-1,3,5-triazine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O3/c10-2-1-6-3-7-4(11)9-5(12)8-3/h10H,1-2H2,(H3,6,7,8,9,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGWPESAZNAWAFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)NC1=NC(=O)NC(=O)N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10813825 | |
| Record name | 6-[(2-Hydroxyethyl)amino]-1,3,5-triazine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10813825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61799-46-0 | |
| Record name | 6-[(2-Hydroxyethyl)amino]-1,3,5-triazine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10813825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


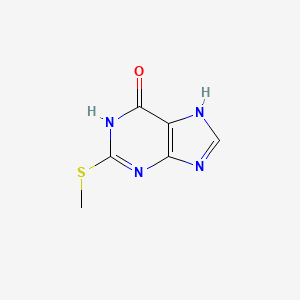
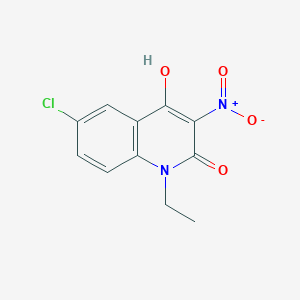

![2,8-bis((tert-butyldimethylsilyl)oxy)chromeno[4,3-c]chromen-5(11H)-one](/img/structure/B3393887.png)
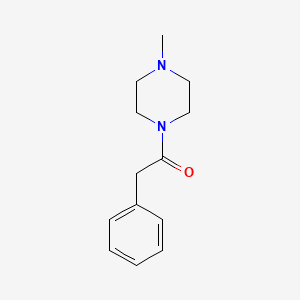
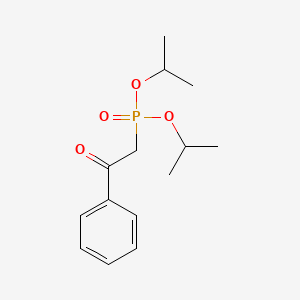
![4-Chloro-7-[3-(trifluoromethyl)pyridin-2-yl]quinazoline](/img/structure/B3393896.png)
![1,3,2-Dioxaborinane, 5,5-dimethyl-2-[4-(trimethylsilyl)phenyl]-](/img/structure/B3393902.png)
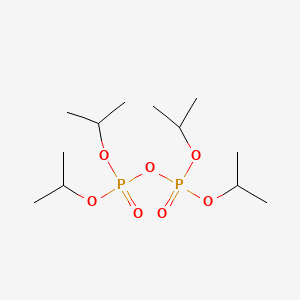
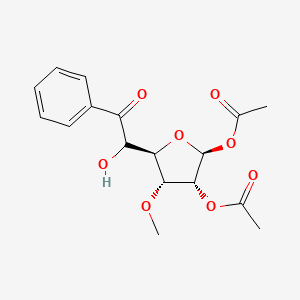
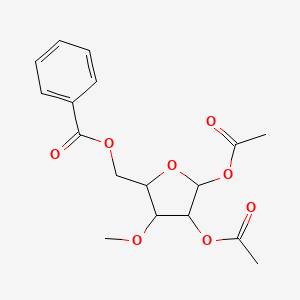
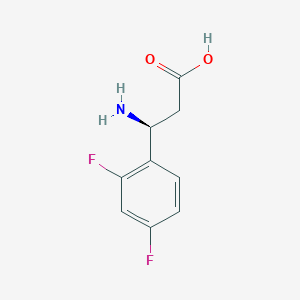
![Cyclopentanecarboxylic acid, 2-[[(phenylmethoxy)carbonyl]amino]-,(1R,2S)-rel-](/img/structure/B3393950.png)
![2-Fluoro-1-[3-[(phenylmethyl)thio]-2-pyridinyl]-1-propanone](/img/structure/B3393958.png)
